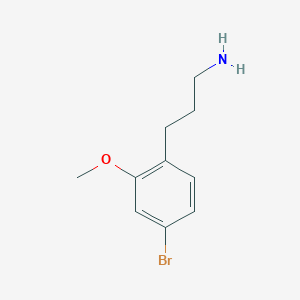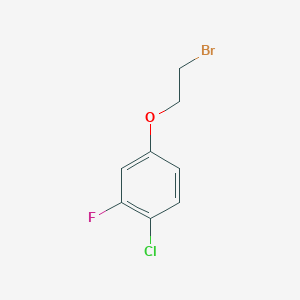
4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene
Vue d'ensemble
Description
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was accomplished using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue, which was purified by silica gel chromatography column to obtain a white solid .Molecular Structure Analysis
The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The molecular structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis
The compound “4-(2-Bromoethoxy)benzaldehyde” has a molecular weight of 229.07 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
BECF has been used in scientific research for a variety of purposes. It has been used as a probe for studying enzyme mechanisms, as it is able to form stable complexes with other molecules. In addition, BECF has been used in the development of new therapeutic agents, as it is able to bind to and inhibit enzymes involved in disease pathways. BECF has also been used in the study of protein-protein interactions, as it is able to bind to both hydrophobic and hydrophilic regions of proteins.
Mécanisme D'action
BECF is able to bind to and inhibit enzymes involved in disease pathways. It is able to do this by forming a stable complex with the enzyme, which prevents the enzyme from catalyzing the reaction that it is normally responsible for. BECF is also able to bind to both hydrophobic and hydrophilic regions of proteins, which can disrupt the protein-protein interactions that are necessary for normal cellular function.
Biochemical and Physiological Effects
BECF has been shown to have a variety of biochemical and physiological effects. In studies of enzyme mechanisms, BECF has been shown to inhibit the activity of enzymes involved in disease pathways. In addition, BECF has been shown to disrupt protein-protein interactions, which can lead to changes in cellular function. BECF has also been shown to interact with DNA, which can lead to changes in gene expression and the development of drug resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BECF in laboratory experiments has both advantages and limitations. One advantage of using BECF is that it is a versatile compound that can be used in a variety of reactions and experiments. In addition, BECF is relatively stable and can be stored for long periods of time. However, there are also some limitations to using BECF in laboratory experiments. BECF is a halogenated compound, which can be toxic and can cause damage to cells and tissues if used in high concentrations. In addition, BECF is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are a variety of potential future directions for the use of BECF in scientific research. One potential direction is the development of new therapeutic agents that utilize BECF as a target. BECF has already been shown to be capable of binding to and inhibiting enzymes involved in disease pathways, and it could be used as a target for the development of new therapeutic agents. In addition, BECF could be used in the development of new drugs that target protein-protein interactions, as it has been shown to be capable of disrupting these interactions. Finally, BECF could be used in the development of new drugs that target DNA, as it has been shown to interact with DNA and cause changes in gene expression.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWGUISDHQVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
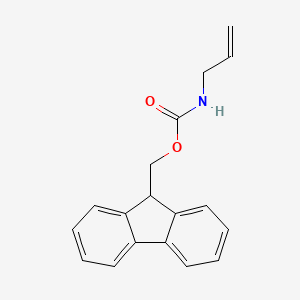

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)
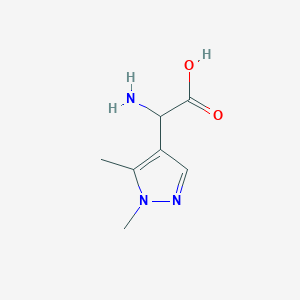




![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
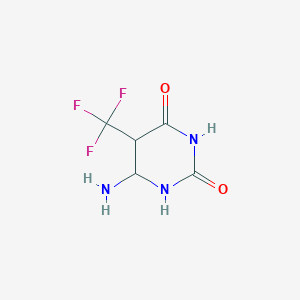
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)


